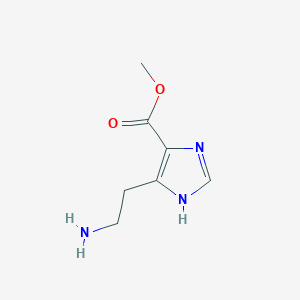
Methyl 4-(2-aminoethyl)-1H-imidazole-5-carboxylate
Description
Methyl 4-(2-aminoethyl)-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a carboxylate ester group at position 5, an aminoethyl side chain at position 4, and a methyl ester moiety. The aminoethyl group introduces basicity and hydrophilicity, while the ester functionality may influence reactivity and metabolic stability .
Properties
CAS No. |
769888-03-1 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 5-(2-aminoethyl)-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6-5(2-3-8)9-4-10-6/h4H,2-3,8H2,1H3,(H,9,10) |
InChI Key |
NHDCTBFZZTYGQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC=N1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-aminoethyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the imidazole ring. For instance, the reaction of glyoxal with ammonia and formaldehyde can yield imidazole derivatives, which can then be further functionalized.
-
Cyclization Reaction:
Reactants: Glyoxal, ammonia, formaldehyde
Conditions: Aqueous medium, moderate temperature
Product: Imidazole derivative
-
Functionalization:
Reactants: Imidazole derivative, methyl chloroformate, ethylenediamine
Conditions: Organic solvent (e.g., dichloromethane), base (e.g., triethylamine)
Product: this compound
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-aminoethyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Hydrogen peroxide, potassium permanganate
Conditions: Aqueous or organic solvent, controlled temperature
Products: Oxidized imidazole derivatives
-
Reduction:
- **
Reagents: Sodium borohydride, lithium aluminum hydride
Comparison with Similar Compounds
Structural and Functional Differences
- Aminoethyl vs. Amino/Methyl Groups: The 2-aminoethyl group in the target compound enhances hydrophilicity and basicity compared to analogs with simple amino (e.g., Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate) or methyl substituents (e.g., Ethyl 5-methyl-1H-imidazole-4-carboxylate). This may improve solubility in aqueous systems .
- Ester Moieties : Methyl esters (as in the target compound) generally hydrolyze faster than ethyl esters under physiological conditions, suggesting differences in metabolic pathways .
- Pharmacological Relevance : Unlike Olmesartan Medoxomil, which features a tetrazole group critical for angiotensin receptor binding, the target compound lacks this moiety, implying divergent biological targets .
Physicochemical Properties
- Hydrophilicity: The aminoethyl group likely increases the compound’s logP (water-octanol partition coefficient) compared to analogs with non-polar substituents. However, exact data are unavailable in the evidence .
- Stability: Ester-containing imidazoles (e.g., Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate, ) are prone to hydrolysis under acidic/basic conditions, a trait shared by the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


